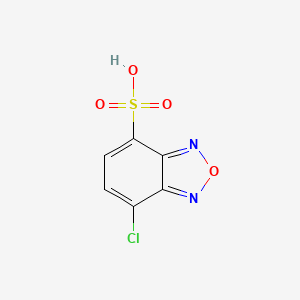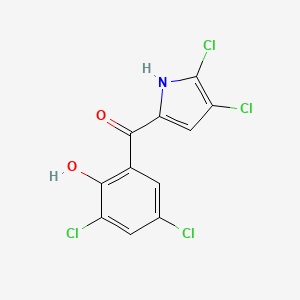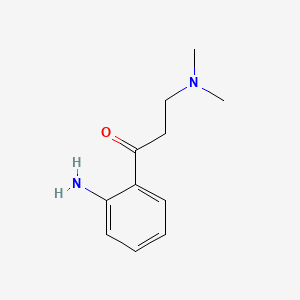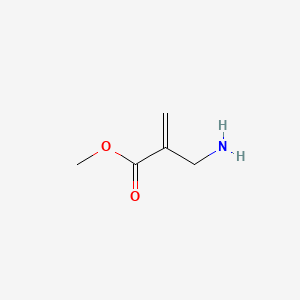
Acid roseine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid fuchsin is an organic sodium salt that is the disodium salt of 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonic acid. It is used in the Van Gieson method in conjunction with picric acid to demonstrate collagen fibres red, and in Masson's trichrome to colour smooth muscle in contrast to collagen. It has a role as a histological dye. It contains an acid fuchsin(2-).
Aplicaciones Científicas De Investigación
Photosynthetic Pigments and Phenolic Potential in Rhodiola Rosea
This study by Sergeeva, Zaushintsena, and Bryukhachev (2020) explored the biologically active compounds in Rhodiola Rosea, revealing its potential for medicine and food industry applications. The presence of compounds like rosein, gallic acid, and others suggest a rich biotechnological potential (Sergeeva, Zaushintsena, & Bryukhachev, 2020).
Plant Growth Regulators in Rose Varieties
Ibrahim et al. (2019) studied the influence of plant growth regulators on volatile organic compounds in roses. This research provides insights into the biochemical processes in roses that might be relevant to understanding the roles of similar compounds (Ibrahim et al., 2019).
Anti-Inflammatory and Antimicrobial Properties
A study on Rhodiola Rosea and Scutellaria Galericulata by Zaushintsena et al. (2020) analyzed their biologically active substances for potential use in functional dairy products. This research indicates the variety of applications for compounds extracted from plants (Zaushintsena et al., 2020).
Therapeutic Applications of Rose Hips
Mármol et al. (2017) explored the therapeutic potential of rose hips from different Rosa species, which are known for their antioxidant effects. This study provides a broader understanding of the medicinal uses of plant-derived compounds (Mármol et al., 2017).
Vacuolar Class III Peroxidase in Catharanthus Roseus
Costa et al. (2007) investigated a vacuolar class III peroxidase in Catharanthus Roseus, involved in the metabolism of anticancer alkaloids. This study sheds light on the enzymatic processes in plants, relevant for understanding compound synthesis (Costa et al., 2007).
Propiedades
Número CAS |
68109-73-9 |
|---|---|
Nombre del producto |
Acid roseine |
Fórmula molecular |
C20H17N3Na2O9S3 |
Peso molecular |
585.5 g/mol |
Nombre IUPAC |
disodium;6-azaniumylidene-3-[bis(4-amino-3-sulfonatophenyl)methylidene]-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clave InChI |
WZRZTHMJPHPAMU-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=[NH2+])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=[NH2+])S(=O)(=O)[O-].[Na+].[Na+] |
Otros números CAS |
3244-88-0 68109-73-9 |
Pictogramas |
Irritant |
Números CAS relacionados |
3244-88-0 (Parent) |
Sinónimos |
acid fuchsin acid violet 19 acid-fuchsin ammonium acid fuchsin C.I. acid violet 19 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



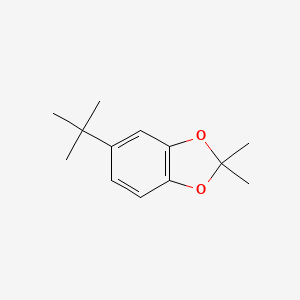
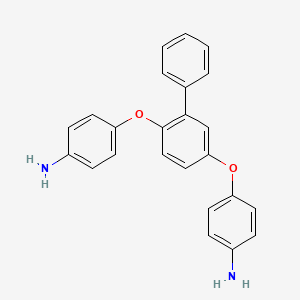

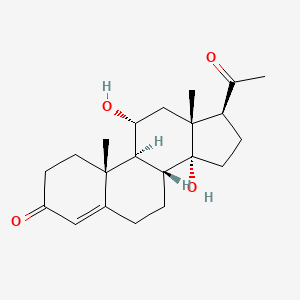
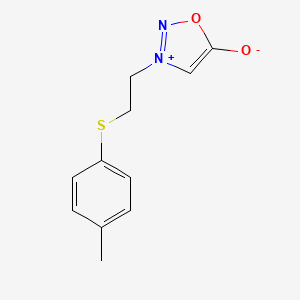


![(4R,6R)-6-[2-[(1R,2R,8R,8aS)-8-[(4-fluorophenyl)methoxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1207315.png)
